N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-7-8-17-22-18-15(20(26)24(17)11-12)10-16(23(18)2)19(25)21-13-5-4-6-14(9-13)27-3/h4-11H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIHQAMPYDWTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step processes. One common approach includes the following steps:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the core structure.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of tyrosine kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs are compared below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Observations:
- Substituent Effects: The 3-methoxyphenyl group in the target compound likely increases hydrophobicity compared to the 3-methoxypropyl group in . 1,7-Dimethyl vs. For example, the 1,9-dimethyl analog () has a higher molecular weight (328.37 vs. 284.31 in ), suggesting greater bulkiness .
Pharmacokinetic Implications
- Lipophilicity : The target’s 3-methoxyphenyl group may improve membrane permeability over aliphatic substituents (e.g., ’s 3-methoxypropyl) but could reduce aqueous solubility.
- Metabolic Stability : N,N-Dimethylation () might enhance metabolic stability compared to the target’s carboxamide, which could be susceptible to enzymatic hydrolysis .
Biological Activity
N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido-pyrimidine framework, which is known for its diverse pharmacological properties. The methoxyphenyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Structural Formula
The molecular formula of the compound is .
Key Structural Features
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core : This bicyclic structure is crucial for the compound's biological activity.
- Methoxy Group : The presence of the methoxy group on the phenyl ring may influence the compound's interaction with various receptors.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For example, derivatives of pyrido[2,3-d]pyrimidines have shown promise in targeting specific cancer pathways:
- Targeting EPH Receptors : Compounds in this class have been reported to inhibit ephrin receptors overexpressed in certain cancers, leading to reduced tumor growth and metastasis .
Case Study: In Vitro Studies
In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
Antiviral Activity
Recent findings suggest that heterocyclic compounds can exhibit antiviral properties. Pyrido derivatives have been evaluated against various viruses:
- Mechanism of Action : These compounds may interfere with viral replication processes or inhibit viral entry into host cells .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor:
- Dihydrofolate Reductase (DHFR) : Some pyrimidine derivatives have shown inhibitory effects on DHFR, a critical enzyme in nucleotide synthesis .
Biological Activity Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
